molecular formula C14H21N3OS B4682338 N-(1-METHYL-4-PIPERIDYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(1-METHYL-4-PIPERIDYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4682338
M. Wt: 279.40 g/mol
InChI Key: XBRJKNRNJGIOSZ-UHFFFAOYSA-N
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Description

N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a phenyl group with a methylsulfanyl substituent, and a urea linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-17-8-6-11(7-9-17)15-14(18)16-12-4-3-5-13(10-12)19-2/h3-5,10-11H,6-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJKNRNJGIOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 1-methyl-4-piperidylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The urea linkage can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific reaction.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-4-PIPERIDYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group.

    N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHOXY)PHENYL]UREA: Contains a methoxy group instead of a methylsulfanyl group.

    N-(1-METHYL-4-PIPERIDYL)-N’-[3-(CHLORO)PHENYL]UREA: Contains a chloro group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in N-(1-METHYL-4-PIPERIDYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-METHYL-4-PIPERIDYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
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N-(1-METHYL-4-PIPERIDYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

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